Melting‑Point Contrast with the 6‑Des‑Methyl Parent (CAS 202195‑67‑3)
The target compound melts 30–34 °C lower than its 6‑des‑methyl congener, methyl 3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzoxazine‑6‑carboxylate (CAS 202195‑67‑3) . This difference reflects the disruption of crystal‑lattice packing by the C‑2 methyl group and can serve as a rapid identity check during incoming quality control.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 159–161 °C |
| Comparator Or Baseline | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195‑67‑3): 193–195 °C |
| Quantified Difference | Δ ≈ 32–34 °C |
| Conditions | Open‑capillary melting‑point apparatus; vendor‑certified reference standards. |
Why This Matters
Procurement and analytical groups can use the large melting‑point depression as a low‑cost, unambiguous identity verification that distinguishes the 2‑methyl derivative from the common des‑methyl analog.
